molecular formula C9H15NO2 B15096251 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol

Katalognummer: B15096251
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: YYSAPFYGIBTHCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is an organic compound with the molecular formula C9H15NO2 It is characterized by the presence of a furan ring, an amino group, and an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol typically involves the reaction of 5-methylfurfural with ethylamine, followed by reduction and subsequent functional group transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure hydrogenation and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of Pd/C is a typical reducing agent.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Halogenated or esterified derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}butan-1-ol
  • ®-2-Amino-2-(5-methylfuran-2-yl)ethanol
  • 2-(2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethoxy)ethan-1-ol

Uniqueness

Compared to similar compounds, 2-{[1-(5-Methylfuran-2-yl)ethyl]amino}ethan-1-ol is unique due to its specific structural features, such as the ethanol moiety and the position of the amino group. These characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

2-[1-(5-methylfuran-2-yl)ethylamino]ethanol

InChI

InChI=1S/C9H15NO2/c1-7-3-4-9(12-7)8(2)10-5-6-11/h3-4,8,10-11H,5-6H2,1-2H3

InChI-Schlüssel

YYSAPFYGIBTHCK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(O1)C(C)NCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.